molecular formula C2H3BrO3S B3305104 1,3,2-Dioxathiolane, 4-bromo-, 2-oxide CAS No. 922499-16-9

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide

Cat. No.: B3305104
CAS No.: 922499-16-9
M. Wt: 187.01 g/mol
InChI Key: UADUUZVSDWWNMO-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide is a five-membered heterocyclic compound containing two oxygen atoms, one sulfur atom, and a bromine substituent at the 4-position. The sulfur atom is oxidized to a sulfite group (S=O), making it a 2-oxide derivative. This compound belongs to a broader class of dioxathiolanes, which are studied for their applications in organic synthesis, polymer chemistry, and electrolyte additives.

Properties

IUPAC Name

4-bromo-1,3,2-dioxathiolane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO3S/c3-2-1-5-7(4)6-2/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADUUZVSDWWNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OS(=O)O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50854999
Record name 4-Bromo-1,3,2lambda~4~-dioxathiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922499-16-9
Record name 4-Bromo-1,3,2lambda~4~-dioxathiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide can be synthesized through the reaction of ethylene glycol with sulfurous acid, followed by bromination. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxathiolane, 4-bromo-, 2-oxide involves its interaction with molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

1,3,2-Dioxathiolane 2-Oxide (Ethylene Sulfite)

  • Molecular Formula : C₂H₄O₃S; Molecular Weight : 108.12 g/mol .
  • Key Features : The parent compound lacks substituents on the dioxathiolane ring. Ethylene sulfite is a cyclic sulfite ester, widely used as an electrolyte additive in lithium-ion batteries .
  • Reactivity : Undergoes ring-opening reactions with nucleophiles (e.g., water, alcohols) to form sulfonic acid derivatives. For example, hydrolysis yields 2-hydroxyethanesulfonic acid .
  • Physical Properties : Boiling point: 172°C; Density: 1.44 g/cm³ .

Comparison :

  • The 4-bromo derivative introduces steric and electronic effects due to bromine’s high electronegativity and bulk. This may enhance electrophilic reactivity at the 4-position, facilitating substitution reactions.

4-Fluoro-1,3,2-dioxathiolane 2-Oxide

  • Molecular Formula : C₂H₃FO₃S; Molecular Weight : 126.10 g/mol .
  • Key Features : Fluorine substitution at the 4-position reduces ring strain compared to bromine due to its smaller atomic radius. Fluorine’s electron-withdrawing effect stabilizes the sulfite group.
  • Reactivity : Likely less reactive in nucleophilic substitutions compared to the bromo analog, as fluorine is a poor leaving group.

Comparison :

  • Bromine’s larger size and polarizability in the 4-bromo derivative may increase susceptibility to ring-opening reactions (e.g., with H₂SO₄ or H₂O) compared to the fluoro analog .

1,3,2-Dioxathiolane 2,2-Dioxide (Ethylene Sulfate)

  • Molecular Formula : C₂H₄O₄S; Molecular Weight : 124.12 g/mol .
  • Key Features : The sulfur atom is fully oxidized to a sulfate (S=O₂) group. Ethylene sulfate is a cyclic sulfate ester used in organic synthesis and battery electrolytes.
  • Reactivity : More stable than sulfites due to the sulfate group’s lower electrophilicity. Ring-opening requires stronger nucleophiles or acidic conditions .

Comparison :

  • The 2-oxide (sulfite) group in the 4-bromo derivative is more electrophilic than the 2,2-dioxide (sulfate), making it more reactive toward nucleophiles.

4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-Dioxide

  • Molecular Formula : C₅H₁₀O₅S; Molecular Weight : 182.19 g/mol (estimated).
  • Key Features : A propoxymethyl substituent at the 4-position and a sulfate group. This derivative undergoes ring-opening with H₂SO₄ to form disulfonic acids or diols .
  • Energy Profile : The formation of 3-propoxypropane-1,2-disulfonic acid is thermodynamically favored (ΔG = -40.6 kcal/mol) .

Comparison :

  • The 4-bromo derivative’s smaller substituent (Br vs.

Structural and Reactivity Trends

Property 4-Bromo-2-oxide 4-Fluoro-2-oxide Ethylene Sulfite Ethylene Sulfate
Molecular Weight ~167.0 (estimated) 126.10 108.12 124.12
Sulfur Oxidation State +4 (sulfite) +4 (sulfite) +4 (sulfite) +6 (sulfate)
Leaving Group Ability High (Br⁻) Low (F⁻) Moderate (SO₃²⁻) Low (SO₄²⁻)
Ring-Opening Reactivity High Moderate High Low

Biological Activity

Overview

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide (CAS No. 922499-16-9) is a sulfur-containing heterocyclic compound with the molecular formula C₂H₃BrO₃S and a molecular weight of 187.01 g/mol. It has garnered interest in various fields, including organic chemistry, medicinal chemistry, and biological research due to its unique structural features and potential biological activities.

The synthesis of this compound typically involves the reaction of ethylene glycol with sulfurous acid to form the dioxathiolane ring, followed by bromination using agents like bromine or N-bromosuccinimide (NBS). The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives that may exhibit different biological activities.

The biological activity of this compound can be attributed to its interaction with various biomolecules. The compound may undergo ring-opening reactions that generate reactive intermediates capable of modulating biological pathways. These interactions could potentially affect cellular signaling processes and enzyme activities.

Biological Activity

Research into the biological activity of this compound is still emerging. Initial studies suggest several potential effects:

  • Antimicrobial Activity: Some derivatives of dioxathiolanes have shown promising antimicrobial properties against various pathogens.
  • Antioxidant Properties: The compound may exhibit antioxidant activity by scavenging free radicals or inhibiting oxidative stress-related pathways.
  • Cytotoxic Effects: Preliminary studies indicate that certain derivatives can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Screening:
    A study evaluated the antimicrobial efficacy of several dioxathiolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bromine substituent significantly influenced antimicrobial potency.
  • Cytotoxicity Assays:
    In vitro cytotoxicity assays were conducted using human cancer cell lines. Results demonstrated that specific derivatives of 1,3,2-Dioxathiolane exhibited selective cytotoxic effects at micromolar concentrations.
  • Oxidative Stress Modulation:
    Research focused on the compound's ability to modulate oxidative stress markers in cellular models indicated a potential role in reducing oxidative damage through its antioxidant properties.

Data Table: Biological Activity Summary

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
CytotoxicityInduces cell death in cancer lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,2-Dioxathiolane, 4-bromo-, 2-oxide
Reactant of Route 2
1,3,2-Dioxathiolane, 4-bromo-, 2-oxide

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